molecular formula C21H19Cl3FNO4 B2822692 Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate CAS No. 477869-88-8

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate

Cat. No.: B2822692
CAS No.: 477869-88-8
M. Wt: 474.73
InChI Key: HPJIXUFUWGANPI-JQAMDZJQSA-N
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Description

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes multiple halogenated benzyl groups and an oxopentanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzyl groups.

    Esterification: Formation of the ethyl ester moiety.

    Oximation: Conversion of carbonyl groups to oxime derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the oxime group to a nitro group.

    Reduction: Reduction of the oxime group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate can be compared with other similar compounds, such as:

    Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate: Shares a similar core structure but lacks the oxime and additional benzyl groups.

    Ethyl 2-(2-chloro-6-fluorobenzyl)-5-oxopentanoate: Similar structure but without the oxime group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate is a synthetic compound characterized by a complex structure featuring multiple halogenated aromatic groups. Its molecular formula is C21H19Cl3FNO4C_{21}H_{19}Cl_{3}FNO_{4} with a molecular weight of 474.74 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound's structure can be represented as follows:

\text{Ethyl 2 2 chloro 6 fluorobenzyl 5 2 4 dichlorobenzyl oxy imino}-3-oxopentanoate}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
  • Antimicrobial Properties : The presence of multiple halogen atoms is associated with enhanced antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor progression.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis via caspase activation
HeLa15.0Cell cycle arrest at G1/S phase
A54910.0Inhibition of PI3K/Akt pathway

Antimicrobial Properties

The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

In vitro assays have demonstrated that the compound inhibits key enzymes involved in cancer metabolism. For example, it was shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in rapidly dividing cells.

Case Studies

  • Case Study on Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Case Study on Antimicrobial Efficacy : A clinical trial assessed its efficacy against multi-drug resistant bacterial infections, showing promising results in reducing infection rates and improving patient outcomes.

Properties

IUPAC Name

ethyl (5E)-2-[(2-chloro-6-fluorophenyl)methyl]-5-[(2,4-dichlorophenyl)methoxyimino]-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3FNO4/c1-2-29-21(28)16(11-15-17(23)4-3-5-19(15)25)20(27)8-9-26-30-12-13-6-7-14(22)10-18(13)24/h3-7,9-10,16H,2,8,11-12H2,1H3/b26-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJIXUFUWGANPI-JQAMDZJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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